An In-depth Technical Guide to the Chemical Properties and Reactivity of (2-Chloroethyl)cyclohexane
An In-depth Technical Guide to the Chemical Properties and Reactivity of (2-Chloroethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloroethyl)cyclohexane is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis. Its unique combination of a reactive chloroethyl group and a bulky cyclohexyl moiety makes it a valuable building block for the introduction of the cyclohexylethyl scaffold into a wide range of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties and reactivity of (2-Chloroethyl)cyclohexane, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-Chloroethyl)cyclohexane is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for the design of safe and effective experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅Cl | [1] |
| Molecular Weight | 146.66 g/mol | [1][2] |
| CAS Number | 1073-61-6 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 82-82.5 °C at 20 Torr | [3] |
| Density | 0.9724 g/cm³ | [3] |
| Flash Point | 66.3 ± 6.2 °C (Predicted) | [3] |
| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.451 (Predicted) | [3] |
| Solubility | Soluble in many organic solvents. | |
| Storage Temperature | 2-8°C | [1] |
Reactivity and Reaction Mechanisms
The reactivity of (2-Chloroethyl)cyclohexane is primarily dictated by the presence of the primary alkyl chloride. This functional group is susceptible to nucleophilic attack and elimination reactions, providing a gateway to a diverse array of chemical transformations.
Nucleophilic Substitution (Sₙ2) Reactions
(2-Chloroethyl)cyclohexane, being a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.
Common nucleophiles that can be employed include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. The Sₙ2 mechanism proceeds with an inversion of stereochemistry at the carbon center, although in the case of (2-Chloroethyl)cyclohexane, the chiral center is not directly at the reaction site.
Elimination (E2) Reactions
In the presence of a strong, sterically hindered base, (2-Chloroethyl)cyclohexane can undergo a bimolecular elimination (E2) reaction to form vinylcyclohexane. This reaction is a one-step process where the base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), and the chloride ion is simultaneously eliminated.
The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. However, the stereochemical requirement for the E2 reaction is that the β-hydrogen and the leaving group (chlorine) must be in an anti-periplanar conformation. In the context of the cyclohexane (B81311) ring, this translates to a trans-diaxial arrangement of the hydrogen and the leaving group.
Competition Between Sₙ2 and E2 Reactions
A key aspect of the reactivity of (2-Chloroethyl)cyclohexane is the competition between Sₙ2 and E2 pathways. The outcome of the reaction is influenced by several factors:
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Nature of the Nucleophile/Base: Strong, non-hindered bases that are also good nucleophiles (e.g., OH⁻, RO⁻) can lead to a mixture of substitution and elimination products. Strong, sterically hindered bases (e.g., t-BuOK) favor E2 elimination. Weak bases that are good nucleophiles (e.g., CN⁻, N₃⁻) favor Sₙ2 substitution.
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Reaction Temperature: Higher temperatures generally favor elimination over substitution.
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Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor Sₙ2 reactions, while polar protic solvents (e.g., ethanol) can favor both, with the specific outcome depending on the base.
Grignard Reagent Formation
(2-Chloroethyl)cyclohexane can be used to prepare the corresponding Grignard reagent, cyclohexylethylmagnesium chloride. This is achieved by reacting the alkyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organometallic compound is a powerful nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.
Experimental Protocols
Synthesis of (2-Chloroethyl)cyclohexane
The following protocol is adapted from a known synthetic procedure.
Materials:
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Cyclohexane
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Vinyl chloride
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Di-t-butyl peroxide
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Concentrated hydrochloric acid (37%)
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Water
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Nitrogen gas
Equipment:
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850 ml rotating autoclave
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Heating mantle
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Distillation apparatus
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Preparative gas-liquid chromatograph
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Infrared spectrometer
Procedure:
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To an 850 ml rotating autoclave, add 100.0 g of cyclohexane, 17.0 g of vinyl chloride, 6.0 g of di-t-butyl peroxide, and a solution of 21.0 g of concentrated hydrochloric acid in 21.0 g of water.
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Pressurize the autoclave to 30 atmospheres with nitrogen gas.
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Heat the rotating autoclave to a temperature between 130°C and 140°C for 4 hours.
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After 4 hours, terminate the heating and allow the autoclave to cool to room temperature.
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Vent the autoclave and recover the product mixture.
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Distill the product mixture to separate the unreacted cyclohexane from the higher-boiling products.
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Analyze the higher-boiling fraction by preparative gas-liquid chromatography and infrared spectroscopy to confirm the presence and yield of (2-chloroethyl)cyclohexane.
General Protocol for Nucleophilic Substitution (Sₙ2) - Example with Sodium Cyanide
This protocol provides a general methodology for a nucleophilic substitution reaction.
Materials:
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(2-Chloroethyl)cyclohexane
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Sodium cyanide (NaCN)
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Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Water
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Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-Chloroethyl)cyclohexane (1 equivalent) in anhydrous DMF.
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Add sodium cyanide (1.2 equivalents) to the solution.
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Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, 3-cyclohexylpropanenitrile.
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Purify the crude product by distillation or column chromatography as needed.
Conclusion
(2-Chloroethyl)cyclohexane is a valuable and reactive chemical intermediate. Its propensity to undergo nucleophilic substitution and elimination reactions, as well as its ability to form a Grignard reagent, makes it a versatile tool for the synthesis of a wide range of organic molecules. A thorough understanding of its chemical properties and the factors that influence its reactivity is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this important building block.
